4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline

Catalog No.
S662313
CAS No.
2425-95-8
M.F
C14H12N4O
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline

Researchers seeking ultrahigh-Tg polymers often face trade-offs between thermal stability and processability. This oxadiazole-based diamine monomer solves this by delivering polyimides/aramids with Tg >400°C and outstanding organosolubility. Key advantages: • Tg ~415°C, T10 >500°C - withstand lead-free soldering. • Soluble in NMP/DMAc for cost-effective solution casting. • Rigid, electron-deficient core for gas separation membranes.

CAS Number

2425-95-8

Product Name

4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline

IUPAC Name

4-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]aniline

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C14H12N4O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2

InChI Key

MJZXFMSIHMJQBW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)N)N

solubility

0.5 [ug/mL]

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)N)N

The exact mass of the compound 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole, 2,5-Bis(p-aminophenyl)-1,3,4-oxadiazole, 4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(aniline), 4,4'-[1,3,4]Oxadiazole-2,5-diyl-dianiline, 1,3,4-Oxadiazole, 2,5-bis(4-aminophenyl)-

Purity

≥98%

Package Size

1 g, 5 g

4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline, CAS 2425-95-8, is a rigid, aromatic diamine monomer distinguished by its central, electron-deficient 1,3,4-oxadiazole heterocycle. This structure is a key building block for synthesizing high-performance polymers such as polyamides (aramids) and polyimides. The oxadiazole ring imparts exceptional thermal and chemical stability to the polymer backbone, making this monomer a critical precursor for materials intended for demanding, high-temperature applications. Its defined, linear geometry facilitates the creation of highly ordered, high-strength polymers.

Monomer Selection Fit

Diamine Building Block Heterocyclic aromatic diamine for polycondensation with dianhydrides or dialdehydes to form polyimides and polyoxadiazoles
Electron-Deficient Core 1,3,4-oxadiazole ring imparts permanent dipole and n-type character, differentiating from electron-rich ODA-based backbones
Performance Profile Reported to enable high-Tg films, blue fluorescence emission, and enhanced gas separation selectivity in 6FDA-based membranes

Substituting this oxadiazole-based diamine with more common monomers like 4,4'-oxydianiline (ODA) or p-phenylenediamine (PPD) will lead to significant performance trade-offs. The ether linkage in ODA introduces backbone flexibility, which typically lowers the glass transition temperature (Tg) and thermal stability of the resulting polyimide compared to the rigid oxadiazole structure. While PPD provides rigidity, it often yields aramids with poor solubility, complicating processing and fabrication into films or fibers. The unique electronic nature and rigidity of the 1,3,4-oxadiazole core provide a balance of extreme thermal resistance and, in many cases, improved organosolubility that is not achievable with these more conventional substitutes.

Substitution Risk

Property
Oxadiazole Dianiline
Conventional Diamines
Charge Transport
n-Type (electron-transporting)
p-Type with ODA or triphenylamine
CO2/CH4 Selectivity
Dipole-enhanced selectivity reported
Lower selectivity with non-polar TPD
Backbone Rigidity
Fully aromatic rigid heterocycle
May contain flexible ether or methylene linkages
Optoelectronic Gap
Modulated by electron-deficient ring
HOMO-LUMO profile may differ substantially

Superior Thermal Stability: Outperforms Standard Ether-Linked Diamines in Polyamide Formulations

Polyamides synthesized from 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline (ODDA) and isophthaloyl chloride exhibit significantly higher thermal stability compared to those derived from the common benchmark diamine, 4,4'-oxydianiline (ODA). The temperature for 10% weight loss (T10) for the ODDA-based polyamide was recorded at 520°C in a nitrogen atmosphere, a notable increase over the 485°C observed for the ODA-based equivalent prepared under identical conditions.

Evidence DimensionThermal Decomposition Temperature (T10)
Target Compound Data520°C (for Polyamide with Isophthaloyl Chloride)
Comparator Or BaselinePolyamide from 4,4'-Oxydianiline (ODA): 485°C
Quantified Difference+35°C
ConditionsThermogravimetric Analysis (TGA) in a nitrogen atmosphere.

This 35°C increase in thermal decomposition temperature directly translates to a higher maximum service temperature for derived materials like films, coatings, and fibers in aerospace and electronics applications.

CO2/CH4 Selectivity
Head-to-head
Enhanced selectivity with oxadiazole diamine vs. non-polar m-terphenyl diamine (TPD) in 6FDA polyimides; attributed to ~3 D dipole moment
Reported selectivity improvement context; may support membrane material screening
Exact numeric selectivity not reported in accessible sources; data to verify with permeation testing

Enhanced Processability: Achieves Full Solubility in Aprotic Solvents Where Simpler Rigid Monomers Fail

Wholly aromatic polyamides (aramids) derived from 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline demonstrate excellent solubility, dissolving completely in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) at room temperature. This contrasts sharply with aramids based on simpler rigid diamines like p-phenylenediamine (PPD), which are famously insoluble and require harsh conditions (e.g., concentrated sulfuric acid) for processing.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataSoluble in NMP, DMAc, DMSO at room temperature
Comparator Or BaselineAramids from p-phenylenediamine (e.g., Kevlar): Insoluble in organic solvents, requires H2SO4
Quantified DifferenceQualitatively enables organic solvent-based processing vs. corrosive acid-based methods
ConditionsPolymerization with terephthaloyl chloride to form wholly aromatic polyamides.

This solubility advantage allows for conventional, cost-effective solution-casting and fiber-spinning techniques, significantly lowering the barrier to fabrication for high-performance parts.

Charge Transport
Class-level
n-Type (electron-transporting) vs. p-type (hole-transporting) in ODA or triphenylamine-based polyimides
Supports n-type device research context; charge carrier distinction is qualitative
No quantitative carrier mobility comparison available; class-level inference

Higher Glass Transition Temperature: Maintaining Structural Integrity at Extreme Temperatures

Polyimides prepared from 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline and pyromellitic dianhydride (PMDA) exhibit a glass transition temperature (Tg) of 415°C. In a comparable synthesis, the polyimide derived from the more flexible 4,4'-oxydianiline (ODA) monomer shows a significantly lower Tg of 375°C. The rigid, linear nature of the oxadiazole-containing monomer is directly responsible for this improvement.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data415°C (for PMDA-based polyimide)
Comparator Or BaselinePolyimide from 4,4'-Oxydianiline (ODA): 375°C
Quantified Difference+40°C
ConditionsPolyimide synthesis with pyromellitic dianhydride (PMDA), measured by Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).

A higher Tg is critical for applications requiring dimensional stability and sustained mechanical performance at elevated operating temperatures, such as engine components and electronic substrates.

Blue Emission
Reported
405–432 nm
Reported blue fluorescence range in Schiff-base polyoxadiazoles
Measured in polyoxadiazole derivatives; emission may shift with comonomer choice
Thermal Decomposition
Reported
>260 °C baseline; up to 445–470 °C
Reported thermal stability range; structurally dependent threshold
Class-level; 5% weight loss by TGA under inert atmosphere; polymer-structure dependent

Precursor for High-Temperature Resistant Films and Laminates in Electronics

The demonstrated high glass transition temperature (415°C) and superior thermal stability (T10 >500°C) make this monomer the right choice for synthesizing polyimide films used as flexible printed circuit board (FPC) substrates and insulating layers in high-density electronics, where components must withstand lead-free soldering temperatures and maintain dimensional stability.

Monomer for Solution-Processable Aramid Fibers and Coatings

Unlike traditional aramids, polymers derived from this compound exhibit excellent solubility in common organic solvents like NMP and DMAc. This enables the use of standard, more economical solution-spinning and casting processes to produce high-strength, thermally-resistant fibers for protective apparel and composite materials without resorting to corrosive and difficult-to-handle acidic solvents.

Building Block for Gas Separation Membranes with High Thermal and Chemical Resistance

The rigid polymer backbone and high thermal stability imparted by the oxadiazole structure are highly desirable for fabricating gas separation membranes. These materials can operate effectively in harsh chemical environments and at elevated temperatures for applications like natural gas purification or hydrogen separation, where polymers from less stable monomers like ODA would degrade.

Application Fit Matrix

Application
Selection Property
Validation Focus
CO2/CH4 Separation Membranes
Dipole-enhanced selectivity profile
Feed-pressure permeability and plasticization resistance
Electron-Transport Layers
n-Type carrier character from oxadiazole core
Carrier mobility in device architecture
Blue Fluorescent Polymer Emitters
Oxadiazole chromophore emission band
Photoluminescence spectral characterization
Thermally Stable Coatings
Rigid heterocyclic backbone
Decomposition threshold by thermal analysis

XLogP3

1.7

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2425-95-8

Wikipedia

2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole

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